(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
CAS No.: 139551-74-9
Cat. No.: VC21539911
Molecular Formula: C22H25NO4
Molecular Weight: 367,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139551-74-9 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367,45 g/mole |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid |
| Standard InChI | InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
| Standard InChI Key | RPLVCXKSSXJFDS-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid consists of an L-tert-leucine core protected with an Fmoc group at the amino terminus. This compound has several identifying parameters, compiled from multiple sources:
The structure features several key components: the bicyclic fluorene system of the Fmoc group, a carbamate linkage connecting the protecting group to the amino acid, the chiral center at the α-carbon with (S) configuration, and the distinctive tert-butyl side chain that provides significant steric bulk. The carboxylic acid group remains unprotected and available for peptide bond formation in synthesis applications .
Physical Properties
The physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid have been extensively characterized:
The discrepancy in reported melting points may be due to variations in measurement techniques, sample purity, or possibly different polymorphic forms of the compound. The relatively high melting point indicates strong intermolecular forces in the crystalline structure, likely due to hydrogen bonding networks involving the carboxylic acid groups .
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily determined by its functional groups:
The carboxylic acid moiety is moderately acidic and readily forms amide bonds during peptide coupling reactions. The Fmoc protecting group is stable under acidic conditions but can be selectively cleaved under basic conditions, typically using 20% piperidine in N,N-dimethylformamide (DMF). This orthogonal protection strategy makes it highly valuable in peptide synthesis .
The compound exhibits relative stability during storage but is typically kept at 2-8°C to prevent degradation. The presence of the bulky tert-butyl side chain creates significant steric hindrance, which can influence reaction rates and the conformation of peptides into which it is incorporated .
Synonyms and Nomenclature
This compound is referenced by multiple names in scientific literature:
-
Fmoc-L-tert-leucine
-
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tert-leucine
-
Fmoc-Tle-OH
-
Fmoc-tBu-Gly-OH
-
N-Alpha-(9-Fluorenylmethoxycarbonyl)-Beta-T-Butyl-L-Alanine
-
N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-Neopentylglycine
Synthesis and Production
Synthetic Routes
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of L-tert-leucine with an Fmoc group. The most common approach uses 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic environment:
A typical procedure involves treating L-tert-leucine with Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine in a mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, followed by elimination of the chloride leaving group .
In research described in search result , "Fmoc-L-tert-leucine was treated with 4-chloro-3-(trifluoromethyl)aniline, using ethyl chloroformate as a condensation reagent, to give compound 8." This demonstrates how the protected amino acid serves as a building block for more complex structures .
Industrial Production and Quality Control
For commercial production, the synthesis process is optimized for efficiency, yield, and purity. Key considerations include:
-
Selection of high-quality starting materials
-
Control of reaction conditions to minimize side reactions
-
Efficient purification processes to ensure product homogeneity
-
Rigorous analytical testing for quality assurance
The starting material, L-tert-leucine itself, can be produced through various methods, including enzymatic approaches. Research has described efficient synthesis "through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli" .
Applications in Chemical and Biological Research
Peptide Synthesis
The primary application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). The Fmoc-based approach is widely adopted because:
-
It employs mild deprotection conditions that preserve other functional groups
-
It offers orthogonality with side-chain protecting groups
-
It provides high coupling yields and minimal racemization
In peptide chemistry, the tert-leucine residue offers unique advantages:
-
Its bulky side chain can induce specific conformational constraints
-
It can enhance peptide stability against enzymatic degradation
-
It can affect binding properties of peptides to biological targets
As noted in search result , "Fmoc-Tle-OH is a versatile reactant used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for treatment of cancer" .
Medicinal Chemistry and Drug Development
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid plays a significant role in medicinal chemistry:
Research described in search result demonstrates its application in developing Bcr-Abl inhibitors for chronic myeloid leukemia (CML) treatment. Scientists created "a series of novel Bcr-Abl T315I inhibitors with tert-leucine or serine as a flexible linker," finding that these compounds "exhibited enhanced inhibition against Bcr-Abl WT and Bcr-Abl T315I kinases as well as improved antiproliferative activity in leukemia cell assays" .
The biological evaluation revealed impressive potency for several compounds containing the tert-leucine linker:
| Compound | Bcr-Abl WT (nM) | Bcr-Abl T315I (nM) | K562 (μM) | Ba/F3 T315I inhibition rate |
|---|---|---|---|---|
| TL8 | 1.44 ± 0.21 | 48 ± 14.8 | 0.61 ± 0.24 | 99.59% at 30 μM |
| TL10 | 26.52 ± 6.25 | 351 ± 12.01 | 0.97 ± 0.17 | 98.09% at 30 μM |
| Imatinib | 4.60 ± 0.83 | 109 ± 9.5 | 2.03 ± 0.02 | Not reported |
Notably, compound TL8 showed exceptional potency against both wild-type and mutant Bcr-Abl kinases, surpassing the reference compound imatinib .
Enzyme Inhibition Studies
An important discovery regarding Fmoc-protected amino acids is their potential to inhibit certain enzymes. Research detailed in search result investigated Fmoc-amino acids as selective inhibitors of butyrylcholinesterase (BChE).
The study found that various Fmoc-amino acids could inhibit BChE without affecting acetylcholinesterase (AChE), demonstrating selectivity between these related enzymes. Inhibition constants (Ki values) were determined for several Fmoc-amino acids:
| Fmoc-amino acid | Ki (μM) |
|---|---|
| Fmoc-Leu-O⁻ | 115 ± 11 |
| Fmoc-Lys-O⁻ | 150 ± 10 |
| Fmoc-Ile-O⁻ | 194 ± 13 |
| Fmoc-Trp-O⁻ | 193 ± 21 |
| Fmoc-Val-O⁻ | 313 ± 14 |
| Fmoc-Phe-O⁻ | 330 ± 15 |
| Fmoc-Tyr-O⁻ | 307 ± 13 |
Recent Research Developments
Allosteric Inhibitor Development
Research described in search result utilized Fmoc-L-tert-leucine in studying allosteric inhibitors of bacterial Hsp70 chaperone. The researchers conducted "a high-throughput multiprotein screen to identify inhibitors of the mycobacterial DnaK chaperone network," emphasizing discovery of allosteric rather than ATP competitive inhibitors .
This work identified clinical drugs able to modulate Mycobacterium tuberculosis DnaK activity, one of which enhanced the potency of aminoglycosides while reducing the evolution of resistance against a frontline TB drug. This research exemplifies how compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid serve as valuable tools in complex biochemical investigations .
Asymmetric Catalysis Applications
In synthetic organic chemistry, Fmoc-L-tert-leucine has been explored for its potential in asymmetric catalysis. Search result described a study where various chiral amino acid derivatives were evaluated as ligands in palladium-catalyzed asymmetric C–H arylation reactions.
The researchers investigated the effect of replacing Boc-L-tert-leucine with Fmoc-L-tert-leucine in their reaction system:
| Entry | Change from standard conditions | Yield (%) | Enantiomeric excess (%) |
|---|---|---|---|
| Standard conditions | None | 74 | 97 |
| Modified conditions | Fmoc-L-tert-leucine instead of Boc-L-tert-leucine | 60 | 92 |
While the Fmoc derivative gave slightly lower yield and enantioselectivity than the Boc counterpart, it still catalyzed the formation of the desired product with good yield and excellent stereoselectivity, demonstrating its potential utility in asymmetric synthesis .
DNA-Encoded Library Applications
A cutting-edge application described in search result involves the use of Fmoc-protected amino acids, including potentially (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, in solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries (DECLs).
DECLs represent a revolutionary approach in drug discovery that allows for the screening of vast numbers of compounds simultaneously. The research explored "reaction conditions, protecting group strategies, and pitfalls" for incorporating various amino acids into such libraries . This application showcases how traditional peptide synthesis reagents are being repurposed for next-generation drug discovery technologies.
| Safety Parameter | Classification/Recommendation |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes) |
| Transport Information | Not classified as dangerous for transport |
| Storage Temperature | 2-8°C recommended |
Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment (gloves, lab coat, eye protection) and adequate ventilation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume